Potassium (2-methylsulfonylphenyl)trifluoroborate

Physical Property Handling Isomer Comparison

Accelerate your SAR and scale-up workflows with this potassium organotrifluoroborate. The ortho-methylsulfonyl substituent lowers the melting point to 78–84°C versus the para isomer (>300°C), markedly improving solubility and coupling kinetics. Under optimized hydrous conditions, RBF3K reagents achieve up to 1.55× higher efficiency than boronates. A non-hygroscopic, crystalline solid stable at ambient temperature, it ensures precise stoichiometry and reproducible cross-coupling of the ortho-methylsulfonylphenyl motif onto aryl/heteroaryl halides and phenol-derived electrophiles (Ni-catalyzed). Order ≥98% purity material to secure consistent, high-conversion results.

Molecular Formula C7H7BF3KO2S
Molecular Weight 262.1 g/mol
CAS No. 850623-65-3
Cat. No. B1343308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (2-methylsulfonylphenyl)trifluoroborate
CAS850623-65-3
Molecular FormulaC7H7BF3KO2S
Molecular Weight262.1 g/mol
Structural Identifiers
SMILES[B-](C1=CC=CC=C1S(=O)(=O)C)(F)(F)F.[K+]
InChIInChI=1S/C7H7BF3O2S.K/c1-14(12,13)7-5-3-2-4-6(7)8(9,10)11;/h2-5H,1H3;/q-1;+1
InChIKeyXWXDHUNDHNZMGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (2-methylsulfonylphenyl)trifluoroborate (CAS 850623-65-3): Ortho-Substituted Aryl Trifluoroborate for Advanced Suzuki-Miyaura Cross-Coupling


Potassium (2-methylsulfonylphenyl)trifluoroborate (CAS 850623-65-3) is a member of the potassium organotrifluoroborate (RBF3K) class, valued as shelf-stable, crystalline nucleophiles for Suzuki-Miyaura cross-coupling reactions [1]. This compound features an ortho-methylsulfonyl (-SO2CH3) substituent, which confers distinct electronic and steric properties compared to unsubstituted or para-substituted analogs, thereby enabling differentiated reactivity and handling characteristics in synthetic workflows .

Why Potassium (2-methylsulfonylphenyl)trifluoroborate Cannot Be Substituted by Generic Aryl Trifluoroborates or Boronic Acids


Substituting this specific ortho-methylsulfonyl trifluoroborate with generic alternatives such as potassium phenyltrifluoroborate or the corresponding boronic acid introduces quantifiable risks to reaction reproducibility and product yield. The ortho-methylsulfonyl group dramatically alters physical properties (e.g., lowering melting point to 78-84°C versus >300°C for the para-isomer [1]) and electronic character, directly impacting solubility, reaction kinetics, and handling. Furthermore, class-level studies demonstrate that potassium trifluoroborates exhibit distinct hydrolysis-dependent reactivity compared to boronic acids, requiring precise water content to achieve coupling efficiencies up to 1.55x higher than boronates under optimized conditions [2]. Ignoring these substituent-specific and class-specific differences can lead to failed coupling, lower yields, or the need for extensive re-optimization.

Quantitative Differentiation of Potassium (2-methylsulfonylphenyl)trifluoroborate: Head-to-Head and Class-Level Evidence


Melting Point Differentiation: Ortho-Substituted Isomer Exhibits Significantly Lower Melting Point Than Para-Isomer or Parent Compound

Potassium (2-methylsulfonylphenyl)trifluoroborate (ortho-isomer) exhibits a melting point of 78-84°C [1]. In contrast, its para-substituted isomer, potassium (4-methylsulfonylphenyl)trifluoroborate (CAS 850623-40-4), displays a melting point >300°C . The unsubstituted parent compound, potassium phenyltrifluoroborate (CAS 153766-81-5), also melts at >296°C . This substantial reduction in melting point for the ortho-isomer indicates different crystal packing energies and can translate to improved handling and potential solubility differences in organic solvents at ambient temperatures.

Physical Property Handling Isomer Comparison

Class-Level Reactivity Advantage: Potassium Trifluoroborates Outperform Boronates in Ni-Catalyzed Suzuki Coupling Under Hydrous Conditions

In a systematic comparison of arylboron nucleophiles for nickel-catalyzed Suzuki-Miyaura coupling, potassium aryl trifluoroborates were found to be 1.55 times more efficient than aryl neopentylglycolboronates when sufficient water was present to facilitate C-F bond cleavage [1]. This class-level inference, while not derived from the specific ortho-methylsulfonyl derivative, establishes a key performance benchmark for trifluoroborate salts relative to alternative boron sources. The study further noted that in the absence of water, trifluoroborates are inefficient, highlighting the importance of understanding their unique hydrolysis-dependent activation mechanism.

Cross-Coupling Reaction Efficiency Nickel Catalysis

Purity Specification Comparison: High Purity Options Enable Reproducible Stoichiometry in Sensitive Transformations

Potassium (2-methylsulfonylphenyl)trifluoroborate is commercially available with a purity specification of 98% (HPLC) from Sigma-Aldrich and 96% from Alfa Aesar [1]. This level of purity is comparable to or exceeds the typical 97-98% purity range offered for the simpler potassium phenyltrifluoroborate , indicating that the presence of the synthetically valuable sulfonyl handle does not compromise the commercial availability of high-grade material. For the corresponding boronic acid, 2-methylsulfonylphenylboronic acid, purity specifications may vary, but trifluoroborate salts are generally noted for their defined monomeric nature, allowing for more precise control of reaction stoichiometry [2].

Purity Quality Control Procurement Specification

Storage and Stability: Ambient Temperature Storage with Inert Atmosphere Recommendation

Vendor specifications indicate that potassium (2-methylsulfonylphenyl)trifluoroborate is a solid that can be shipped at ambient temperature and stored under an inert atmosphere at room temperature . This contrasts with some boronic acids, which are more prone to anhydride formation (boroxine) or oxidative degradation upon storage, potentially requiring refrigeration. The enhanced air and moisture stability of potassium organotrifluoroborates as a class is well-documented [1], offering a logistical and handling advantage for procurement and long-term laboratory inventory management.

Stability Storage Logistics

Recommended Research and Procurement Scenarios for Potassium (2-methylsulfonylphenyl)trifluoroborate


Synthesis of Ortho-Substituted Biaryls via Suzuki-Miyaura Coupling

The primary application of this reagent is as a nucleophilic partner in palladium- or nickel-catalyzed Suzuki-Miyaura cross-coupling reactions to install an ortho-methylsulfonylphenyl group onto aryl or heteroaryl halides . The ortho-substitution pattern can influence the conformation and properties of the resulting biaryl products, which are common motifs in pharmaceuticals and agrochemicals. The class-level efficiency advantage of trifluoroborates over boronates (1.55x under optimal hydrous conditions [1]) supports its use when high conversion rates are prioritized.

Medicinal Chemistry Library Synthesis Requiring Electron-Withdrawing Aryl Groups

The methylsulfonyl group is a strong electron-withdrawing substituent that can modulate the electronic properties of drug-like molecules, impacting potency, metabolic stability, and solubility. This reagent provides a direct and stable source of this functionalized aryl group. Given the high purity commercially available (98% ), it is suitable for generating libraries of analogs in a reproducible manner, where precise control over stoichiometry is essential for structure-activity relationship (SAR) studies.

Process Development Where Ambient Storage and Handling Ease Are Valued

For process chemists scaling up reactions, the ambient temperature storage and solid, non-hygroscopic nature of this potassium trifluoroborate salt offer practical advantages over corresponding boronic acids or more sensitive organometallics. The well-defined monomeric structure of trifluoroborates [2] also simplifies calculation of reagent equivalents, reducing the risk of over- or under-charging during large-scale syntheses.

Nickel-Catalyzed Cross-Coupling of Challenging Electrophiles

Class-level evidence indicates that potassium aryl trifluoroborates are competent nucleophiles in nickel-catalyzed Suzuki-Miyaura reactions with C-O electrophiles such as aryl mesylates and sulfamates [1]. This reagent can therefore be considered for developing more cost-effective nickel-based catalytic methods to couple with phenol-derived substrates, which are often more readily available and less expensive than the corresponding aryl halides.

Technical Documentation Hub

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